Thalidomide-O-amido-C3-NH2 trifluoroacetic acid is a synthetic compound classified as an E3 ligase ligand-linker conjugate. It is derived from Thalidomide, a well-known pharmaceutical agent, and is designed specifically for use in Proteolysis Targeting Chimeras (PROTAC) technology. This compound plays a critical role in targeted protein degradation, which has significant implications in both therapeutic and research contexts. The primary target of this compound is cereblon, a substrate receptor for the E3 ubiquitin ligase complex, which is essential for the regulation of protein degradation pathways in cells .
The synthesis of Thalidomide-O-amido-C3-NH2 trifluoroacetic acid involves several key steps:
Thalidomide-O-amido-C3-NH2 trifluoroacetic acid has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 502.4 g/mol. The compound features several functional groups:
Thalidomide-O-amido-C3-NH2 trifluoroacetic acid can undergo various chemical reactions:
The mechanism of action of Thalidomide-O-amido-C3-NH2 trifluoroacetic acid primarily revolves around its interaction with cereblon. Upon binding to cereblon, this compound facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This process is crucial for regulating various cellular functions, including:
The pharmacokinetics of this compound suggest that its trifluoroacetic acid salt form enhances solubility, thereby improving its bioavailability in research applications .
Thalidomide-O-amido-C3-NH2 trifluoroacetic acid exhibits several notable physical and chemical properties:
Purity levels for commercially available samples often exceed 99%, ensuring high reliability for research applications .
Thalidomide-O-amido-C3-NH2 trifluoroacetic acid has diverse applications in scientific research:
This compound represents a significant advancement in the field of targeted protein degradation, providing researchers with valuable tools for understanding complex biological processes and developing novel therapeutic strategies.
Proteolysis Targeting Chimeras represent a revolutionary class of heterobifunctional molecules designed to hijack the ubiquitin-proteasome system for selective protein degradation. These molecules consist of three modular components: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that spatially optimizes ternary complex formation. The first-generation Proteolysis Targeting Chimeras, reported in 2001, utilized peptide-based ligands for E3 ligase recruitment but faced limitations in cell permeability and stability. Key advancements emerged with the discovery of small-molecule E3 ligase ligands, particularly those targeting von Hippel-Lindau and cereblon, enabling the development of orally bioavailable degraders with improved pharmacokinetic properties. By 2020, clinical proof-of-concept was established for Proteolysis Targeting Chimeras targeting androgen receptor and estrogen receptor in oncology, validating the technology's translational potential [1] [9].
The catalytic mechanism of Proteolysis Targeting Chimeras operates via an event-driven pharmacological model distinct from traditional occupancy-driven inhibitors. Once a Proteolysis Targeting Chimera molecule recruits both the target protein and E3 ligase, it facilitates polyubiquitination of the target via the sequential enzymatic cascade involving ubiquitin-activating enzyme, ubiquitin-conjugating enzyme, and E3 ligase. The K48-linked polyubiquitin chains mark the target for recognition and destruction by the 26S proteasome. Crucially, a single Proteolysis Targeting Chimera molecule can mediate multiple degradation cycles, enabling sub-stoichiometric activity and sustained target suppression beyond the compound's pharmacokinetic presence. This catalytic efficiency differentiates protein degraders from conventional inhibitors and expands their applicability to "undruggable" targets lacking enzymatic activity or deep binding pockets [5] [9].
Table 1: Key Milestones in Proteolysis Targeting Chimera Development
| Year | Advancement | Significance |
|---|---|---|
| 2001 | First peptide-based Proteolysis Targeting Chimera | Demonstrated proteasomal degradation of MetAP-2 using phosphopeptide-E3 recruiter |
| 2008 | All-small-molecule Proteolysis Targeting Chimera | Degraded androgen receptor using MDM2 ligand; improved cell permeability |
| 2015 | CRBN-recruiting Proteolysis Targeting Chimeras | Leveraged immunomodulatory drug derivatives for efficient degradation |
| 2020 | Clinical validation (ARV-110, ARV-471) | Phase II trials demonstrated efficacy in prostate and breast cancers |
E3 ubiquitin ligases constitute a diverse family of enzymes that confer substrate specificity during ubiquitination. Over 600 human E3 ligases are classified into three structural families: really interesting new gene, homologous to E6AP carboxyl terminus, and really interesting new gene-between really interesting new gene-homologous to E6AP carboxyl terminus types. The really interesting new gene-type ligases, representing the largest family, facilitate direct ubiquitin transfer from ubiquitin-conjugating enzyme to substrates, while homologous to E6AP carboxyl terminus and really interesting new gene-between really interesting new gene-homologous to E6AP carboxyl terminus types form transient thioester intermediates. Cullin-really interesting new gene ligases constitute the best-characterized subclass, comprising approximately 20% of all ubiquitination events. These multi-subunit complexes utilize cullin proteins as scaffolds that bridge really interesting new gene-box proteins and substrate-recognition adaptors [2] [10].
Cereblon functions as a substrate receptor within the cullin 4-really interesting new gene ubiquitin ligase complex, where it complexes with DNA damage-binding protein 1, cullin 4, and regulator of cullins 1. The molecular function of cereblon involves recruiting specific protein substrates for ubiquitination under physiological conditions. However, upon binding to thalidomide or its derivatives, cereblon undergoes a conformational change that alters its substrate preference—a phenomenon termed "neosubstrate" recruitment. This plasticity enables cereblon-directed Proteolysis Targeting Chimeras to hijack the ubiquitin-proteasome system for targeted degradation of disease-relevant proteins. Structural analyses reveal that cereblon contains a tri-tryptophan pocket that accommodates the glutarimide moiety of thalidomide derivatives, while adjacent surface regions enable neosubstrate binding through complementary electrostatic interactions [3] [7].
Thalidomide, initially marketed as a sedative in the 1950s, was withdrawn due to severe teratogenicity but later repurposed for erythema nodosum leprosum and multiple myeloma. The molecular basis of its teratogenicity and therapeutic activity remained enigmatic until 2010, when cereblon was identified as its primary target using affinity purification with ferrite glycidyl methacrylate beads. This breakthrough revealed that thalidomide binds cereblon and modulates its ubiquitin ligase activity. Structural studies demonstrated that the glutarimide ring of thalidomide inserts into the cereblon tri-tryptophan pocket, while the phthalimide moiety remains solvent-exposed, enabling protein-protein interactions with neosubstrates. This binding mode is conserved across clinically important derivatives—lenalidomide and pomalidomide—which exhibit enhanced potency [3] [7].
The repurposing of thalidomide-derived cereblon binders for Proteolysis Targeting Chimera technology represents a cornerstone of modern targeted protein degradation strategies. These ligands serve as privileged warheads for recruiting the cullin 4-damage-specific DNA-binding protein 1-cereblon complex to target proteins. Thalidomide-O-amido-C3-NH2 trifluoroacetic acid exemplifies this application, featuring the conserved glutarimide-based cereblon-binding pharmacophore coupled to a flexible alkyl linker terminating in an amine group. This design enables conjugation to target-binding ligands via amide bond formation or other biocompatible chemistries. The compound maintains high cereblon-binding affinity while providing a synthetic handle for modular assembly of heterobifunctional degraders. Its physicochemical properties align with the "beyond rule of five" chemical space typical of Proteolysis Targeting Chimeras, balancing hydrophilicity for solubility with sufficient lipophilicity for membrane permeability [4] [8].
Table 2: Structural Attributes of Thalidomide-O-amido-C3-NH2 Trifluoroacetic Acid in PROTAC Design
| Component | Chemical Feature | Functional Role |
|---|---|---|
| Glutarimide moiety | Tri-tryptophan pocket engagement | High-affinity cereblon binding; induces neosubstrate recruitment |
| Amide linkage | Carboxamide bond at phthalimide oxygen | Connects cereblon ligand to linker; maintains molecular planarity |
| Alkyl linker | Propyl chain (C3 spacer) | Provides spatial flexibility for ternary complex formation; influences degradation efficiency |
| Terminal amine | Primary amine (-NH2) | Enables conjugation to target ligands via carboxy, carbonyl, or activated ester groups |
| Counterion | Trifluoroacetic acid | Enhances solubility and crystallinity; standard for peptide/proteomimetic synthesis |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6